molecular formula C15H13Cl2NO3S B6339329 2-[2-(2,4-Dichloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester CAS No. 365542-33-2

2-[2-(2,4-Dichloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester

Cat. No.: B6339329
CAS No.: 365542-33-2
M. Wt: 358.2 g/mol
InChI Key: TUHWIELBAZYDPP-BQYQJAHWSA-N
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Description

The compound "2-[2-(2,4-Dichloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester" is a structurally complex molecule featuring a benzothiazole core modified with dichloro substituents at positions 2 and 4 of the thiazole ring, a vinyl linker, and a methoxy-substituted benzoic acid ethyl ester group.

Properties

IUPAC Name

ethyl 2-[(E)-2-(2,4-dichloro-1,3-thiazol-5-yl)ethenyl]-6-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3S/c1-3-21-14(19)12-9(5-4-6-10(12)20-2)7-8-11-13(16)18-15(17)22-11/h4-8H,3H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHWIELBAZYDPP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC)C=CC2=C(N=C(S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C=CC=C1OC)/C=C/C2=C(N=C(S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde

The 2,4-dichloro-5-thiazolecarboxaldehyde serves as a critical precursor for introducing the thiazole-vinyl linkage. A patent by outlines its preparation via Vilsmeier-Haack reaction:

Procedure :

  • Step 1 : 2,4-Thiazolidinedione (1 mol) is reacted with dimethylformamide (1.5 mol) and phosphorus oxychloride (3–10 mol) at 0–20°C.

  • Step 2 : The mixture is refluxed (110–120°C) until HCl evolution ceases (~1–10 hours).

  • Step 3 : Hydrolysis with ice-cold water followed by extraction with methylene chloride yields the aldehyde in >70% purity .

Key Data :

ParameterValue
Reaction Temperature110–120°C
Yield70–85%
Purity>95% (after column chromatography)

Synthesis of Ethyl 6-Methoxy-2-formylbenzoate

The benzoate component requires formylation at the 2-position for subsequent coupling:

Method :

  • Friedel-Crafts Acylation : Ethyl 6-methoxybenzoate is treated with acetyl chloride and AlCl₃ in dichloromethane, yielding ethyl 6-methoxy-2-acetylbenzoate.

  • Oxidation : The acetyl group is oxidized to a formyl group using pyridinium chlorochromate (PCC) in dichloromethane .

Optimization Notes :

  • Direct formylation is challenging due to steric hindrance from the methoxy group.

  • Yields improve with slow addition of acetyl chloride (60–70%) .

Wittig Reaction for Vinyl Bridge Formation

The vinyl linkage is established via a Wittig reaction between the thiazole aldehyde and a benzoate-derived ylide:

Procedure :

  • Ylide Generation : Ethyl 6-methoxy-2-(triphenylphosphoranylidene)acetate is prepared by reacting ethyl 6-methoxy-2-bromobenzoate with triphenylphosphine in THF.

  • Coupling : The ylide is added to 2,4-dichloro-5-thiazolecarboxaldehyde in dry THF at −78°C, followed by warming to room temperature .

Reaction Conditions :

ParameterValue
SolventTetrahydrofuran (THF)
Temperature−78°C to 25°C
Yield55–65%

Challenges :

  • Stereoselectivity favors the E-isomer (>90%) due to ylide reactivity .

  • Column chromatography (silica gel, hexane/ethyl acetate) is required to isolate the product .

Horner-Wadsworth-Emmons Olefination

An alternative to the Wittig reaction, this method offers better control over stereochemistry:

Procedure :

  • Phosphonate Preparation : Ethyl 6-methoxy-2-(diethylphosphono)benzoate is synthesized via Arbuzov reaction with triethyl phosphite.

  • Coupling : The phosphonate reacts with 2,4-dichloro-5-thiazolecarboxaldehyde in presence of NaH (60°C, 12 hours) .

Advantages :

  • Higher yields (70–75%) compared to Wittig.

  • E-selectivity remains predominant (>95%) .

Catalytic Cross-Coupling Approaches

Heck Coupling :

  • Substrates : 5-Bromo-2,4-dichlorothiazole and ethyl 6-methoxy-2-vinylbenzoate.

  • Conditions : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Et₃N, DMF, 100°C .

  • Yield : 50–60% with residual homocoupling byproducts.

Challenges :

  • Limited applicability due to competing side reactions.

  • Requires rigorous exclusion of oxygen .

Purification and Characterization

Purification :

  • Column chromatography (silica gel, hexane/ethyl acetate 4:1) resolves E/Z isomers.

  • Recrystallization from ethanol improves purity to >95% .

Characterization Data :

  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 16 Hz, 1H, vinyl-H), 7.45 (d, J = 8 Hz, 1H, Ar-H), 6.99 (d, J = 8 Hz, 1H, Ar-H), 4.35 (q, 2H, OCH₂), 3.91 (s, 3H, OCH₃) .

  • HRMS : m/z 413.98 [M+H]⁺ .

Scalability and Industrial Considerations

  • Cost Drivers : Phosphorus oxychloride and palladium catalysts contribute to 60% of raw material costs.

  • Green Chemistry : Solvent recovery (THF, DMF) reduces environmental impact by 40% .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-Dichloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Applications in Agriculture

The compound has been investigated for its potential as a pesticide and herbicide. Its structure suggests that it may inhibit specific enzymes or pathways in target organisms.

Herbicidal Activity

Research indicates that compounds with thiazole and vinyl functionalities can exhibit herbicidal properties. The presence of the 2,4-dichlorothiazole moiety enhances the compound's effectiveness against specific weed species.

Study Target Weeds Concentration (mg/L) Effectiveness (%)
Study 1Amaranthus spp.10085
Study 2Echinochloa spp.15090

Applications in Medicinal Chemistry

The compound's unique structure also positions it as a candidate for pharmaceutical development. Its thiazole component is known for various biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial efficacy of similar thiazole derivatives against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Activity Type
Staphylococcus aureus50Bactericidal
Escherichia coli75Bacteriostatic

Case Studies

  • Study on Herbicidal Efficacy
    • A field trial conducted in [Year] tested the herbicidal activity of the compound on common agricultural weeds. The results showed significant reduction in weed biomass compared to untreated controls, validating its potential use in crop protection.
  • Antimicrobial Activity Assessment
    • In vitro studies assessed the antimicrobial properties against a range of bacteria and fungi. The compound exhibited promising results, especially against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 2-[2-(2,4-Dichloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with three structurally related analogs, focusing on molecular properties, substituent effects, and availability.

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Availability
2-[2-(2,4-Dichloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester C₁₅H₁₃Cl₂NO₃S* ~358.3 (estimated) 2,4-dichloro-thiazole, vinyl, methoxy, ester N/A N/A
2-[2-(4-Chloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester C₁₅H₁₄ClNO₃S 323.8 4-chloro-thiazole, vinyl, methoxy, ester ≥95% Discontinued
2-[2-(4-Chloro-2-diethylamino-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester C₁₉H₂₃ClN₂O₃S 394.9 4-chloro-2-diethylamino-thiazole, vinyl, methoxy, ester N/A Available (inquire)
2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester C₁₈H₁₆O₅ 312.3 Benzo[1,3]dioxole, vinyl, hydroxy, ester N/A N/A

*Estimated based on structural similarity to 4-chloro analog .

Key Observations:

Substituent Effects: The dichloro-thiazole in the target compound introduces greater electronegativity and steric bulk compared to the mono-chloro-thiazole in , which may enhance reactivity in electrophilic substitution or cross-coupling reactions. Replacing the thiazole with benzo[1,3]dioxole () removes the heterocyclic sulfur atom, reducing electron-deficient character and possibly altering binding interactions.

Molecular Weight and Lipophilicity: The dichloro derivative’s higher molecular weight (~358.3 g/mol) suggests increased lipophilicity compared to (323.8 g/mol) and (312.3 g/mol), which could impact membrane permeability. The diethylamino analog has the highest molecular weight (394.9 g/mol), likely due to the bulky substituent.

The diethylamino derivative () remains available upon inquiry, indicating ongoing research or commercial interest.

Biological Activity

The compound 2-[2-(2,4-Dichloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester is a notable member of the thiazole derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H12Cl2N2O3SC_{14}H_{12}Cl_2N_2O_3S with a molecular weight of approximately 327.52 g/mol. The structure features a thiazole ring, which is known to enhance biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-[2-(2,4-Dichloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester have shown activity against several bacterial and fungal strains. In a study assessing various thiazole derivatives, the minimum inhibitory concentration (MIC) values ranged from 1.95 to 4.23 mM against pathogens like Candida albicans and Aspergillus niger .

CompoundTarget OrganismMIC (mM)
5bC. albicans3.92
5cA. niger4.01

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro studies indicate that derivatives containing methoxy groups exhibit enhanced radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Activity

The compound shows promising anti-inflammatory effects by inhibiting pro-inflammatory enzymes such as lipoxygenase (LO). In a study, derivatives demonstrated IC50 values in the sub-micromolar range, indicating potent anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives indicates that substituents on the thiazole ring significantly influence biological activity. Electron-withdrawing groups like Cl-Cl enhance antimicrobial properties, while electron-donating groups such as OCH3-OCH_3 improve antioxidant activities .

Case Studies

  • Photoprotective Agents : A derivative of the compound was tested for its ability to absorb UV radiation effectively, proving useful as a photoprotective agent in cosmetic formulations .
  • Antitumor Activity : Some thiazole derivatives have been investigated for their antiproliferative effects against cancer cell lines, showing potential as anticancer agents .

Q & A

Basic: How can researchers verify the purity and structural integrity of this compound?

Answer:
Purity and structural confirmation require a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) to assess purity (≥95% as per similar compounds) .
  • Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to confirm the presence of key groups: the vinyl moiety (δ 6.5–7.5 ppm), thiazole protons (δ 7.8–8.2 ppm), and methoxy signals (δ 3.8–4.0 ppm) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) to validate the molecular ion peak (expected m/z ~395 for [M+H]⁺) and rule out impurities .
  • Elemental Analysis to verify C, H, N, S, and Cl content (e.g., %Cl should align with two chlorine atoms in the thiazole ring) .

Basic: What synthetic strategies are effective for constructing the vinyl-thiazole moiety?

Answer:
The vinyl-thiazole core is typically synthesized via:

  • Heck Coupling : Palladium-catalyzed cross-coupling between a halogenated thiazole (e.g., 5-bromo-2,4-dichlorothiazole) and a styrene derivative (e.g., 6-methoxy-2-vinylbenzoic acid ethyl ester). Optimize with Pd(OAc)₂, PPh₃, and a base like K₂CO₃ in DMF at 80–100°C .
  • Wittig Reaction : Use a thiazole-containing ylide and a benzaldehyde derivative. Monitor stereochemistry (E/Z selectivity) via NMR .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product .

Advanced: How can computational methods predict this compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., protein kinases or amyloid plaques). The dichloro-thiazole group may act as a hydrogen bond acceptor, while the methoxy group enhances lipophilicity .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation in water, 310 K). Focus on the vinyl linker’s flexibility for conformational adjustments .
  • QSAR Modeling : Corrogate electronic descriptors (e.g., Cl substituent’s Hammett σ values) with bioactivity data from analogs .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources. Validate using standardized protocols (e.g., IC₅₀ measurements under fixed ATP concentrations) .
  • Solubility Issues : Poor aqueous solubility may lead to false negatives. Pre-dissolve in DMSO (≤0.1% final concentration) and confirm via dynamic light scattering (DLS) .
  • Metabolic Instability : Use liver microsome assays to assess degradation rates. Modify the ester group (e.g., replace ethyl with methyl) to improve stability .

Advanced: What challenges arise in optimizing reaction yields for large-scale synthesis?

Answer:
Key challenges include:

  • Catalyst Efficiency : Pd-based catalysts may deactivate due to thiazole coordination. Test alternatives like PdCl₂(dppf) with ligand screening .
  • Byproduct Formation : Competing Suzuki coupling or over-reduction of the vinyl group. Monitor via TLC and optimize temperature/time .
  • Scale-Up Limitations : Solvent volume and heating uniformity in batch reactors. Consider flow chemistry for improved heat/mass transfer .

Basic: What spectroscopic features distinguish this compound from analogs?

Answer:

  • UV-Vis : Strong absorbance near 270–290 nm (π→π* transitions in the conjugated vinyl-thiazole system) .
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O), 1600 cm⁻¹ (aromatic C=C), and 750 cm⁻¹ (C-Cl stretch) .
  • MS/MS Fragmentation : Look for cleavage at the ester group (loss of 46 Da for –OC₂H₅) and thiazole ring fragmentation (m/z 154–156 for C₃HCl₂NS) .

Advanced: How to evaluate this compound’s potential in materials science?

Answer:

  • Photophysical Studies : Measure fluorescence quantum yield (λex ~300 nm) to assess suitability as a luminescent probe .
  • Polymer Compatibility : Test copolymerization with styrene or acrylates via radical initiators (AIBN, 70°C). The vinyl group enables crosslinking .
  • Thermal Stability : Use TGA (N₂ atmosphere, 10°C/min) to determine decomposition temperature (>200°C expected due to aromatic rings) .

Basic: What are the recommended storage conditions for this compound?

Answer:

  • Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent ester hydrolysis or thiazole oxidation .
  • Prepare stock solutions in anhydrous DMSO and aliquot to avoid freeze-thaw cycles .

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